6-Chloropyridin-3-yl acetate
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloropyridin-3-yl acetate derivatives involves complex chemical reactions. Shen et al. (2012) synthesized pyrazole derivatives including 5-acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, characterized by NMR, IR spectroscopies, and HRMS analyses. Their study provided insights into the synthesis process, utilizing density-functional-theory (DFT) calculations for molecular structure studies (Shen et al., 2012).
Molecular Structure Analysis
The molecular structure of synthesized compounds, including those related to 6-Chloropyridin-3-yl acetate, has been extensively studied using X-ray diffraction and compared with DFT calculations. This analysis helps in understanding the compound's stability and tautomeric forms, providing a deep insight into its chemical nature and potential applications (Shen et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 6-Chloropyridin-3-yl acetate derivatives are pivotal in synthesizing novel compounds with potential biological activities. Qiao et al. (2021) explored the synthesis of novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives, showcasing their anti-cancer activity and highlighting the compound's versatility in forming bioactive molecules (Qiao et al., 2021).
Physical Properties Analysis
The physical properties of 6-Chloropyridin-3-yl acetate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulations. These properties are often determined using various analytical techniques, including crystallography and spectroscopy, to ensure the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties of 6-Chloropyridin-3-yl acetate, including its reactivity with other compounds, stability under different conditions, and its ability to form complexes with metals, are essential for its use in chemical synthesis and as a precursor in pharmaceuticals and agrochemicals. Studies like those conducted by Qiao et al. (2021) provide valuable information on the compound's reactivity and potential for creating complex structures with biological activities (Qiao et al., 2021).
Scientific Research Applications
Synthesis of Antithrombotic Drugs
One notable application in scientific research is in the synthesis of antithrombotic drugs. A review on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, highlights the importance of specific chloropyridine derivatives in pharmaceutical synthesis. The review discusses various synthetic methodologies for (S)-clopidogrel, emphasizing the need for efficient synthesis routes due to its high demand and significant role in preventing thrombotic events (Saeed et al., 2017).
Metal-Organic Frameworks (MOFs) for Gas Separation
Exploration of porous metal–organic frameworks (MOFs) for gas separation and purification represents another field of research where related compounds might be of interest. MOFs have shown promise for the differential recognition of small gas molecules due to their unique pore structures and surfaces. The synthesis and application of MOFs in gas separation processes could potentially benefit from the functionalization with chloropyridine derivatives (Lin et al., 2017).
Environmental Remediation
Chloropyrifos and its metabolites' degradation through microbial action is a significant area of environmental science research. While this specifically focuses on organophosphorus pesticides, the methodologies and findings could provide insights into handling related chloropyridine compounds in environmental contexts. The review emphasizes the importance of identifying microbial strains capable of degrading such pollutants, indicating the broader relevance of understanding chemical degradation pathways in environmental remediation (Bose et al., 2021).
Analytical and Bioanalytical Applications
The development of ionic liquid-modified materials for solid-phase extraction and separation highlights the growing interest in modifying analytical materials with various compounds, including potentially chloropyridine derivatives. These modifications aim to enhance the properties of materials used in liquid and gas chromatography, capillary electrochromatography, and other analytical techniques. The review by Vidal, Riekkola, and Canals (2012) discusses the advancements in ionic liquid-modified materials, underscoring the potential for innovative applications in analytical sciences (Vidal et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(6-chloropyridin-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLWOGUAXAQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356133 | |
Record name | 5-Acetyloxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridin-3-yl acetate | |
CAS RN |
188057-24-1 | |
Record name | 5-Acetyloxy-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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